Phenol, 4-[(ethylthio)methyl]-
Overview
Description
Phenol, 4-[(ethylthio)methyl]- is a chemical compound with the molecular formula C9H12OS. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an ethylthio methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phenol, 4-[(ethylthio)methyl]- generally involves the reaction of phenol with ethylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of phenol by the ethylthiomethyl group, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of Phenol, 4-[(ethylthio)methyl]- follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The ethylthio methyl group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-[(ethylthio)methyl]- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of advanced materials such as polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 4-[(ethylthio)methyl]- involves its interaction with specific molecular targets and pathways. The ethylthio methyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Phenol, 4-[(ethylthio)methyl]- can be compared with other similar compounds such as:
- Phenol, 4-(methylthio)methyl-
- Phenol, 4-(ethylsulfanyl)methyl-
- Phenol, 4-(butylthio)methyl-
Uniqueness: The presence of the ethylthio methyl group in Phenol, 4-[(ethylthio)methyl]- imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVUALKQWYHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466819 | |
Record name | Phenol, 4-[(ethylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35037-63-9 | |
Record name | Phenol, 4-[(ethylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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